molecular formula C22H26O2Si B12592062 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one CAS No. 649772-08-7

1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one

Cat. No.: B12592062
CAS No.: 649772-08-7
M. Wt: 350.5 g/mol
InChI Key: OJUQOOCNPBISLK-UHFFFAOYSA-N
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Description

1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one (CAS 649772-08-7) is a synthetic diarylheptanoid compound with a molecular formula of C₂₂H₂₆O₂Si and a molecular weight of 350.526 g/mol . This compound is of significant interest in medicinal chemistry as a structural analog of curcumin, a natural product with well-documented but pharmaceutically challenging biological activities . The 1,7-diarylheptatrien-3-one scaffold is designed to mimic the bioactive enol-tautomer of curcumin while potentially offering enhanced metabolic stability and improved pharmacokinetic profiles . The incorporation of the trimethylsilyloxy group at the 3-position is a key structural modification that may influence the compound's reactivity, solubility, and overall stability, making it a valuable intermediate for further chemical exploration. Research into closely related analogs has demonstrated potent cytotoxicity and anti-proliferative activity against various cancer cell lines, including prostate and cervical cancers, with some compounds showing 5- to 36-fold greater potency than curcumin itself . Furthermore, similar 1,7-diphenylheptadienone structures have recently shown promising anti-neuroinflammatory effects in models of LPS-stimulated microglia, working through the inhibition of key signaling pathways like NF-κB and MAPK . This suggests potential research applications in oncology and neuroinflammation. This product is intended for use as a reference standard, a building block for the synthesis of novel bioactive molecules, or a tool compound for mechanistic studies in these fields. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

649772-08-7

Molecular Formula

C22H26O2Si

Molecular Weight

350.5 g/mol

IUPAC Name

1,7-diphenyl-3-trimethylsilyloxyhepta-4,6-dien-1-one

InChI

InChI=1S/C22H26O2Si/c1-25(2,3)24-21(18-22(23)20-15-8-5-9-16-20)17-11-10-14-19-12-6-4-7-13-19/h4-17,21H,18H2,1-3H3

InChI Key

OJUQOOCNPBISLK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CC(=O)C1=CC=CC=C1)C=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1,7-Diphenyl-4,6-heptadien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ether group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one has been investigated for its anticancer properties. Studies have shown that compounds with similar structural motifs (chalcones) exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

  • Cell Line : MCF-7 (human breast cancer)
  • Method : MTT assay to evaluate cell viability.
  • Results : Compounds derived from chalcone structures demonstrated enhanced cytotoxicity compared to standard treatments like Tamoxifen. The synthesized derivative exhibited lower toxicity on normal cells while maintaining efficacy against cancerous cells .
CompoundConcentration (μM)Cell Viability (%)Reference
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one145
Tamoxifen160

Material Science Applications

In material science, 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is being explored for its potential use as a precursor in the synthesis of advanced materials due to its unique electronic properties.

Photonic Applications

The compound's ability to undergo photochemical reactions makes it a candidate for applications in organic photonic devices. Its structural characteristics allow for tuning the optical properties necessary for light-emitting diodes (LEDs) and solar cells.

Research indicates that compounds with similar structures also possess antioxidant and anti-inflammatory properties. These activities are crucial for developing drugs that target oxidative stress-related diseases.

Antioxidant Activity Study

A study evaluating the antioxidant capacity of chalcone derivatives found that modifications to the phenyl groups significantly influenced their radical scavenging activity. This suggests potential applications in nutraceutical formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism by which 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in different reactions. The phenyl groups and the heptadienone backbone can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include other silylated enones, aryl-substituted dienones, and TMS-protected intermediates. Below is a detailed comparison based on reactivity, stability, and applications:

Table 1: Key Properties of 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one and Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Stability (Thermal/Storage) Reactivity in Diels-Alder Reference
1,7-Diphenyl-3-[(TMS)oxy]hepta-4,6-dien-1-one 380.58 TMS-ether, conjugated dienone High (TMS stabilizes) High (electron-deficient)
1,7-Diphenylhepta-4,6-dien-1-one 264.34 Conjugated dienone Moderate (prone to oxidation) Moderate N/A
3-[(TMS)oxy]cyclohexenone 184.35 TMS-ether, cyclic enone High Low (steric hindrance)
Propanoic acid, 2,3-bis[(TMS)oxy]-TMS ester 392.68 Bis-TMS ether, ester High (volatile for GC-MS) N/A (non-dienone)

Key Findings :

Reactivity: The conjugated dienone in 1,7-Diphenyl-3-[(TMS)oxy]hepta-4,6-dien-1-one facilitates Diels-Alder reactions with electron-rich dienophiles. In contrast, non-silylated analogs like 1,7-Diphenylhepta-4,6-dien-1-one exhibit lower reactivity due to reduced electron deficiency . The TMS group in the compound enhances electrophilicity at the carbonyl carbon, a feature absent in non-silylated analogs.

Stability: The TMS ether group significantly improves thermal stability compared to hydroxylated analogs (e.g., 3-hydroxyheptadienones), which are prone to dehydration or oxidation. This aligns with studies on other TMS-protected compounds, such as the bis-TMS derivatives identified in Streptococcus mutans fractions . Storage stability under inert atmospheres is superior to non-silylated dienones, which often require refrigeration to prevent degradation.

In contrast, Propanoic acid, 2,3-bis[(TMS)oxy]-TMS ester (identified in microbial studies) serves primarily as a volatile derivative for GC-MS analysis rather than synthetic applications .

Research Limitations and Gaps

  • Stereoelectronic studies: The impact of the TMS group on the dienone’s conjugation and orbital alignment remains underexplored compared to non-silylated systems.

Biological Activity

1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is a synthetic organic compound that has garnered interest in recent years due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical formula for 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is C19H20O2SiC_{19}H_{20}O_2Si. The presence of the trimethylsilyl group enhances its stability and solubility, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity in Breast Cancer Cells : A study demonstrated that synthesized compounds with similar structures showed notable cytotoxicity against MCF-7 breast cancer cells while exhibiting lower toxicity towards normal cells. This suggests a selective action that could minimize side effects commonly associated with chemotherapy .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example:

  • Antibacterial Effects : Research on pyrazole derivatives has shown that certain synthetic compounds exhibit strong antibacterial activity. Although specific data on 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is limited, the structural similarities suggest potential antimicrobial effects that warrant further investigation .

Anti-inflammatory Effects

Compounds within the same chemical family have been reported to possess anti-inflammatory properties. These effects are often linked to the modulation of inflammatory pathways and cytokine release, indicating that 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one may also contribute to anti-inflammatory responses .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
1,3-Diphenyl-2-propen-1-oneAnticancerSignificant cytotoxicity in MCF-7 cells
Pyrazole DerivativesAntimicrobialStrong antibacterial activity
Chalcone DerivativesAnti-inflammatoryModulation of inflammatory cytokines

The mechanisms underlying the biological activities of 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key pathways involved in cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect against oxidative stress-related damage.

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